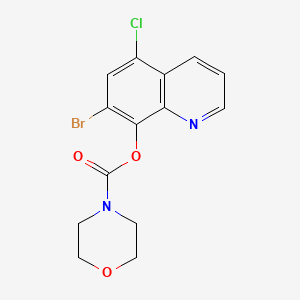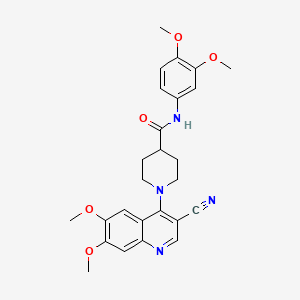
3-bromo-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-bromo-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide" is a multifunctional molecule that incorporates several distinct structural motifs, including a bromobenzene moiety, a furan ring, and a thiophene ring, all connected through amide linkages. This compound is likely to exhibit interesting chemical and biological properties due to the presence of these heterocyclic components and the bromine substituent, which may facilitate further chemical modifications.
Synthesis Analysis
The synthesis of related furan and thiophene-containing compounds has been reported in the literature. For instance, N-(4-bromophenyl)furan-2-carboxamide was synthesized using furan-2-carbonyl chloride and 4-bromoaniline with triethylamine, followed by arylation to afford various analogues . Similarly, benzo[b]furans were prepared through a one-pot reaction involving the addition of phenols to bromoalkynes and subsequent palladium-catalyzed C-H bond functionalization . These methods could potentially be adapted for the synthesis of the target compound by selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic techniques. For example, the structure of 1-benzoyl-3-furan-2-ylmethyl-thiourea was determined using IR, NMR, and X-ray diffraction, and its antimicrobial activity was assessed . Similarly, the crystal structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide was determined, revealing an intramolecular hydrogen bond . These studies provide insights into the structural features that could be expected for the compound .
Chemical Reactions Analysis
The reactivity of furan and thiophene derivatives has been extensively studied. Electrophilic substitution reactions, such as bromination, have been shown to occur at specific positions on the furan and thiophene rings . The presence of the bromine atom in the target compound suggests that it could undergo further electrophilic substitution reactions, potentially at the furan or thiophene rings, depending on the reaction conditions and the nature of the electrophile.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be inferred from related studies. For instance, the antimicrobial properties of furan and thiophene derivatives have been evaluated, with some compounds showing good activity against various bacteria and yeasts . The presence of the bromine atom may also influence the compound's lipophilicity, boiling point, and density. The electronic properties, such as dipole moment and polarizability, can be calculated using theoretical methods, as demonstrated for similar compounds .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
3-bromo-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide, as a compound, may not have direct research articles focused on it, but its structural components, such as furan and thiophene derivatives, have been widely studied in the context of organic synthesis and chemical reactivity. For instance, the synthesis and reactivity of furan and thiophene derivatives have been explored to develop new compounds with potential biological and pharmacological activities. Furan and thiophene rings are known to undergo various chemical reactions that enable the synthesis of a wide array of heterocyclic compounds, which are crucial in the development of new drugs and materials (Aleksandrov et al., 2017; Nakano et al., 2008).
Antimicrobial Activity
Research has been conducted on furan and thiophene derivatives to assess their antimicrobial properties. For example, a study designed and synthesized new series of furan/thiophene-1,3-benzothiazin-4-one hybrids and evaluated their in vitro antimicrobial activities. These compounds demonstrated significant activity against various Gram-positive and Gram-negative bacteria, and yeasts, highlighting the potential of furan and thiophene derivatives in antimicrobial drug development (Popiołek et al., 2016).
Material Science
In the field of material science, furan and thiophene derivatives have been utilized in the synthesis of novel polymers. For instance, novel hybrid polymers with thiophenylanilino and furanylanilino backbones have been reported, which could have applications in the development of new materials with unique electrical and optical properties (Baldwin et al., 2008).
Synthesis of Heterocyclic Compounds
The synthesis of heterocyclic compounds using furan and thiophene derivatives is a significant area of research. These compounds are of interest due to their potential applications in pharmaceuticals and agrochemicals. Studies have shown the versatility of furan and thiophene derivatives in undergoing various chemical transformations to produce complex heterocyclic structures, which can be further functionalized for various applications (Lygin et al., 2009; Aleksandrov et al., 2021).
Propiedades
IUPAC Name |
3-bromo-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO2S/c18-15-4-1-3-14(9-15)17(20)19(10-13-6-7-21-12-13)11-16-5-2-8-22-16/h1-9,12H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXRCXRDLWBRWON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)N(CC2=COC=C2)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B3018169.png)
![benzyl 2-((4-hydroxy-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetate](/img/structure/B3018170.png)
![Ethyl 4-[(4-fluorophenyl)methoxy]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate](/img/structure/B3018171.png)

![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methyl-N-phenylacetamide](/img/structure/B3018178.png)
![(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-6-hydroxy-4-methyl-1-benzofuran-3-one](/img/structure/B3018179.png)
![(trans,trans)-3,4-Difluorophenyl 4'-propyl-[1,1'-bi(cyclohexane)]-4-carboxylate](/img/structure/B3018180.png)

![2-amino-N-(2-chlorobenzyl)-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B3018184.png)

![N-[[4-(1-Methylpiperidin-4-yl)oxyphenyl]methyl]but-2-ynamide](/img/structure/B3018186.png)
![8-Benzyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride](/img/structure/B3018187.png)